molecular formula C7H11Cl2NO B11029489 2,2-dichloro-N-cyclopentylacetamide

2,2-dichloro-N-cyclopentylacetamide

Cat. No.: B11029489
M. Wt: 196.07 g/mol
InChI Key: XFUYABMVVPJCOD-UHFFFAOYSA-N
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Description

2,2-dichloro-N-cyclopentylacetamide is an organic compound with the molecular formula C8H13Cl2NO It is a derivative of acetamide, where the hydrogen atoms on the alpha carbon are replaced by chlorine atoms, and the nitrogen is bonded to a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-N-cyclopentylacetamide typically involves the reaction of cyclopentylamine with 2,2-dichloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Cyclopentylamine+2,2-dichloroacetyl chlorideThis compound+HCl\text{Cyclopentylamine} + \text{2,2-dichloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} Cyclopentylamine+2,2-dichloroacetyl chloride→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help in maintaining optimal reaction conditions, such as temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-dichloro-N-cyclopentylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide or amine groups.

    Reduction Reactions: The compound can be reduced to form 2-chloro-N-cyclopentylacetamide or N-cyclopentylacetamide.

    Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form cyclopentylamine and dichloroacetic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products like 2-hydroxy-N-cyclopentylacetamide or N-cyclopentylacetamide.

    Reduction: Products like 2-chloro-N-cyclopentylacetamide or N-cyclopentylacetamide.

    Hydrolysis: Cyclopentylamine and dichloroacetic acid.

Scientific Research Applications

2,2-dichloro-N-cyclopentylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-cyclopentylacetamide depends on its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2,2-dichloroacetamide: Lacks the cyclopentyl group, making it less hydrophobic and potentially less bioactive.

    N-cyclopentylacetamide: Lacks the chlorine atoms, resulting in different reactivity and biological activity.

    2-chloro-N-cyclopentylacetamide: Contains only one chlorine atom, leading to different chemical and biological properties.

Uniqueness

2,2-dichloro-N-cyclopentylacetamide is unique due to the presence of both chlorine atoms and the cyclopentyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H11Cl2NO

Molecular Weight

196.07 g/mol

IUPAC Name

2,2-dichloro-N-cyclopentylacetamide

InChI

InChI=1S/C7H11Cl2NO/c8-6(9)7(11)10-5-3-1-2-4-5/h5-6H,1-4H2,(H,10,11)

InChI Key

XFUYABMVVPJCOD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C(Cl)Cl

Origin of Product

United States

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